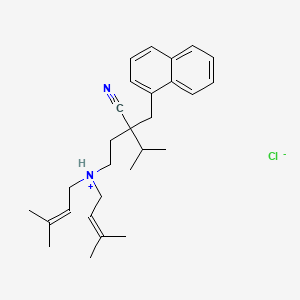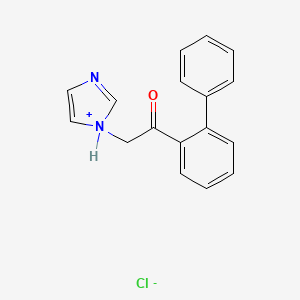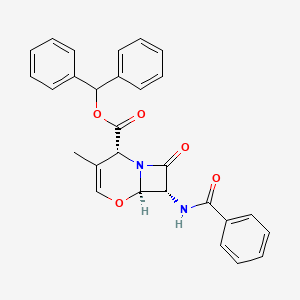
Intermediate 3 of Latamoxef Sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Intermediate 3 involves several steps, starting from 6-aminopenicillanic acid. The process includes chlorination, displacement with propargyl alcohol, partial reduction, epoxidation, and opening of the epoxide ring with 1-methyl-1H-tetrazole-5-thiol . The intermediate is then subjected to Jones oxidation, ozonolysis, and reaction with thionyl chloride and pyridine .
Industrial Production Methods
Industrial production of Intermediate 3 involves refining processes to ensure high yield and purity. The intermediate can be extracted in solid form, reducing the subsequent impurity removal process and ensuring the quality of the intermediate . The use of recrystallization methods with low-toxicity reagents makes the process safer and more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Intermediate 3 undergoes various chemical reactions, including:
Oxidation: Jones oxidation is used in the synthesis process.
Reduction: Partial reduction of the triple bond with a Lindlar catalyst.
Substitution: Displacement reactions with propargyl alcohol and 1-methyl-1H-tetrazole-5-thiol.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone).
Reduction: Lindlar catalyst (palladium on calcium carbonate).
Substitution: Zinc chloride, propargyl alcohol, 1-methyl-1H-tetrazole-5-thiol.
Major Products
The major product formed from these reactions is the refined Intermediate 3, which is then used in the synthesis of Latamoxef Sodium .
Wissenschaftliche Forschungsanwendungen
Intermediate 3 is primarily used in the synthesis of Latamoxef Sodium, which has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of Latamoxef Sodium.
Biology: Studied for its role in the synthesis of antibiotics with broad-spectrum activity.
Medicine: Latamoxef Sodium, synthesized from Intermediate 3, is used to treat various bacterial infections.
Industry: The industrial production of Latamoxef Sodium involves the use of Intermediate 3.
Wirkmechanismus
The mechanism of action of Intermediate 3 is related to its role in the synthesis of Latamoxef Sodium. Latamoxef Sodium works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (penicillin-binding protein), preventing the formation of a cross-link of two linear peptidoglycan strands and inhibiting the third and last stage of bacterial cell wall synthesis . This leads to cell lysis mediated by bacterial cell wall autolytic enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cefotaxime: Another third-generation cephalosporin with a similar antibacterial spectrum.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Ceftazidime: Effective against Pseudomonas aeruginosa.
Uniqueness
Intermediate 3 is unique due to its role in the synthesis of Latamoxef Sodium, which has a distinct α-methoxy group at the 7-position of the mother nucleus. This structural feature provides strong resistance to β-lactamase, making it less likely for microorganisms to develop resistance .
Eigenschaften
Molekularformel |
C28H24N2O5 |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
benzhydryl (2R,6R,7R)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C28H24N2O5/c1-18-17-34-27-22(29-25(31)21-15-9-4-10-16-21)26(32)30(27)23(18)28(33)35-24(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-17,22-24,27H,1H3,(H,29,31)/t22-,23+,27+/m0/s1 |
InChI-Schlüssel |
UUEMCTQRMWHDRM-QHWMMSMNSA-N |
Isomerische SMILES |
CC1=CO[C@@H]2[C@H](C(=O)N2[C@H]1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=COC2C(C(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


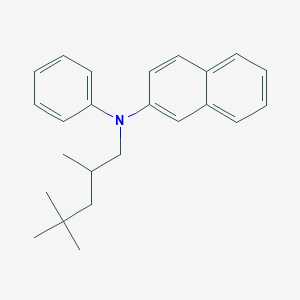
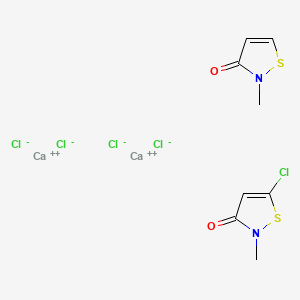
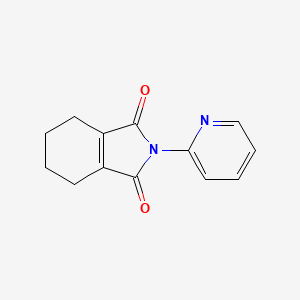
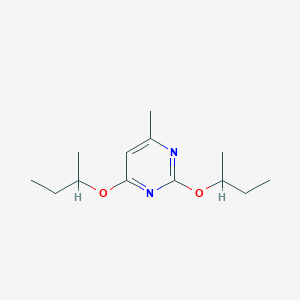
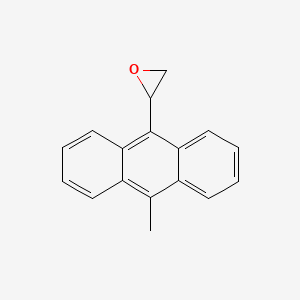




![Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate](/img/structure/B13764481.png)
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium](/img/structure/B13764485.png)
